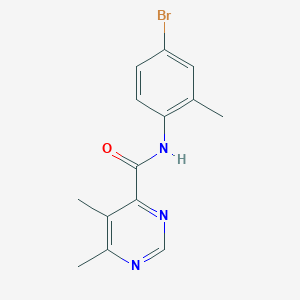

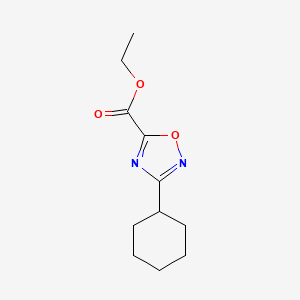

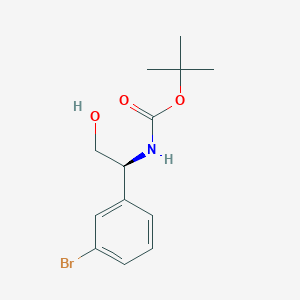

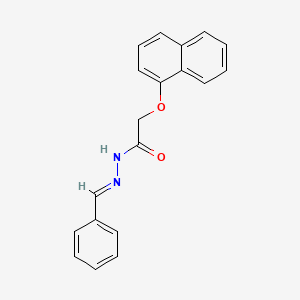

![molecular formula C11H15NO2 B2473571 Methyl [2-(4-methylphenyl)ethyl]carbamate CAS No. 1380403-84-8](/img/structure/B2473571.png)

Methyl [2-(4-methylphenyl)ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl [2-(4-methylphenyl)ethyl]carbamate, also known as carbaryl, is a carbamate insecticide widely used in agriculture and public health. It was first introduced in the 1950s and has since become one of the most commonly used insecticides in the world. Carbaryl is effective against a wide range of pests, including insects, mites, and ticks, and is used in crops such as cotton, corn, soybeans, and fruits.

科学的研究の応用

Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate

- Research Summary : This study focuses on the lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, yielding high yields of substituted products through reactions with various electrophiles. The process occurs at temperatures between -20 to 0 °C using n-BuLi in anhydrous THF (Smith, El‐Hiti, & Alshammari, 2013).

Ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and Derivatives

- Research Summary : The study presents the molecular structure and hydrogen bonding of various carbamate compounds including ethyl N-[2-(hydroxyacetyl)phenyl]carbamate. The focus is on the crystallization and molecular interactions of these compounds (Garden et al., 2007).

Antimitotic Agents: Chiral Isomers of Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate

- Research Summary : This research explores the synthesis and biological activities of chiral isomers of ethyl carbamate derivatives. These isomers exhibit varying degrees of biological activity in several systems, with one isomer being more potent than the other (Temple & Rener, 1992).

Synthesis of Carbamate Derivatives of Coumarin and Chromene

- Research Summary : The study involves synthesizing carbamate derivatives from methyl (3-hydroxyphenyl)carbamate, exploring condensation reactions with various compounds to produce methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates and similar molecules (Velikorodov & Imasheva, 2008).

Cytological Effects of Pesticides: Mitotic Effects of N-methyl-1-naphthyl Carbamate "Sevin"

- Research Summary : This paper examines the cytological effects of various carbamates, including N-methyl-1-naphthyl carbamate, known as "Sevin." The study focuses on its effects on mitosis and its broad insecticidal activity (Amer, 1965).

New Anticancer Agents: Alterations of the Carbamate Group of Ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates

- Research Summary : This research explores modifications of the carbamate group in certain ethyl carbamate derivatives, which are known to interact with cellular tubulin and show cytotoxic activity against neoplasms. The study examines various structural changes to optimize activity (Temple, Rener, & Comber, 1989).

Novel Structures Derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole as Anti-Helicobacter pylori Agents

- Research Summary : This study describes the development of a set of ethyl carbamates displaying potent activities against Helicobacter pylori, highlighting their potential as novel anti-H. pylori agents with low resistance rates and effective pharmacokinetic properties (Carcanague et al., 2002).

特性

IUPAC Name |

methyl N-[2-(4-methylphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)7-8-12-11(13)14-2/h3-6H,7-8H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVLMLCKGQXBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCNC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

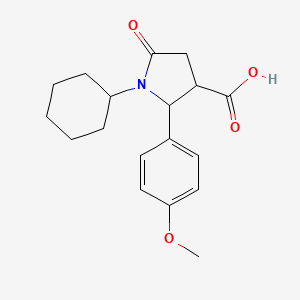

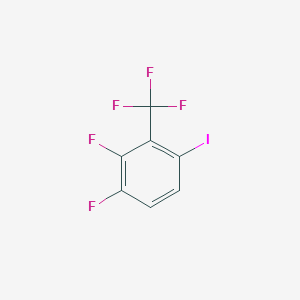

![2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2473506.png)